molecular formula C17H15Cl3O2 B285215 4-(Tert-butyl)phenyl 2,3,6-trichlorobenzoate

4-(Tert-butyl)phenyl 2,3,6-trichlorobenzoate

Cat. No. B285215
M. Wt: 357.7 g/mol
InChI Key: RQELVCWJMZSPSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Tert-butyl)phenyl 2,3,6-trichlorobenzoate, commonly known as TBB, is a chemical compound that is widely used in scientific research for its unique properties. TBB is a member of the arylcarboxylic acid ester family and is a white crystalline solid that is insoluble in water. This chemical compound is used in various scientific research applications due to its ability to inhibit protein phosphatase 2A (PP2A), a key regulator of cellular signaling pathways.

Mechanism of Action

TBB inhibits 4-(Tert-butyl)phenyl 2,3,6-trichlorobenzoate by binding to a specific subunit of the enzyme, known as the B55 subunit. This binding prevents the enzyme from functioning properly, leading to the dysregulation of cellular signaling pathways.
Biochemical and Physiological Effects:
TBB has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and the suppression of tumor growth. TBB has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using TBB in scientific research is its ability to selectively inhibit 4-(Tert-butyl)phenyl 2,3,6-trichlorobenzoate, making it a useful tool for studying the role of this enzyme in various cellular processes. However, TBB has also been shown to have off-target effects, and caution must be taken when interpreting the results of experiments using this compound.

Future Directions

There are several future directions for research involving TBB, including the development of more selective 4-(Tert-butyl)phenyl 2,3,6-trichlorobenzoate inhibitors, the investigation of TBB's potential use in the treatment of neurodegenerative diseases, and the exploration of the role of 4-(Tert-butyl)phenyl 2,3,6-trichlorobenzoate dysregulation in cancer and other diseases. Additionally, further research is needed to fully understand the off-target effects of TBB and how they may impact the interpretation of experimental results.

Synthesis Methods

TBB can be synthesized through a multi-step process that involves the reaction of 4-tert-butylphenol with 2,3,6-trichlorobenzoyl chloride in the presence of a base such as pyridine. The resulting product is then purified through recrystallization to obtain pure TBB.

Scientific Research Applications

TBB is widely used in scientific research due to its ability to inhibit 4-(Tert-butyl)phenyl 2,3,6-trichlorobenzoate, which plays a critical role in regulating various cellular signaling pathways. 4-(Tert-butyl)phenyl 2,3,6-trichlorobenzoate is involved in several cellular processes, including cell division, differentiation, and apoptosis. The dysregulation of 4-(Tert-butyl)phenyl 2,3,6-trichlorobenzoate has been linked to several diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

Molecular Formula

C17H15Cl3O2

Molecular Weight

357.7 g/mol

IUPAC Name

(4-tert-butylphenyl) 2,3,6-trichlorobenzoate

InChI

InChI=1S/C17H15Cl3O2/c1-17(2,3)10-4-6-11(7-5-10)22-16(21)14-12(18)8-9-13(19)15(14)20/h4-9H,1-3H3

InChI Key

RQELVCWJMZSPSM-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)OC(=O)C2=C(C=CC(=C2Cl)Cl)Cl

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC(=O)C2=C(C=CC(=C2Cl)Cl)Cl

Origin of Product

United States

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